5-HT6 vs. D2 Selectivity Profile
(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine demonstrates sub-100 nM binding affinity for the human 5-hydroxytryptamine receptor 6 (5-HT6) and exhibits greater than 70-fold selectivity over the D2 dopamine receptor [1]. This selectivity profile distinguishes it from non-selective serotonergic agents and positions it as a scaffold of interest for CNS-targeted programs where off-target D2 engagement is undesirable.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT6: Ki = 21 nM; D2: Ki = 1,510 nM |
| Comparator Or Baseline | Within-compound selectivity ratio (5-HT6 vs. D2) |
| Quantified Difference | ~72-fold selectivity for 5-HT6 over D2 |
| Conditions | Displacement of [3H]LSD from human 5-HT6 receptor expressed in HEK293 cells; displacement of [3H]-raclopride from human D2L receptor expressed in HEK293 cells; 1 hr incubation |
Why This Matters
Procurement for CNS programs prioritizing 5-HT6 modulation while minimizing D2-mediated off-target effects is supported by quantifiable receptor selectivity data.
- [1] BindingDB. BDBM50569813 (CHEMBL4847379). Affinity data for 5-hydroxytryptamine receptor 6 and D(2) dopamine receptor (human). View Source
